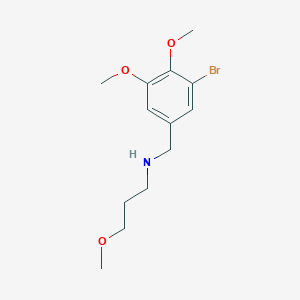
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tetrazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been studied for its potential applications in a variety of scientific research fields. One area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and may have potential applications in the treatment of certain types of cancer.
Wirkmechanismus
The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of certain signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has a variety of biochemical and physiological effects. Some of these effects include the modulation of oxidative stress, the inhibition of inflammation, and the regulation of cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its relatively low toxicity. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine. One area of research that warrants further investigation is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research that could be explored is the potential use of this compound in combination with other drugs or therapies for the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various signaling pathways in cells.
In conclusion, N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a compound that has shown promise in a variety of scientific research fields. While there is still much to be learned about this compound, its potential applications in the treatment of neurodegenerative diseases and cancer make it an area of research worth exploring further.
Synthesemethoden
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with propylamine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with sodium azide to form the final product.
Eigenschaften
Produktname |
N-(3-ethoxy-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
Molekularformel |
C14H21N5O2 |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C14H21N5O2/c1-4-8-19-14(16-17-18-19)15-10-11-6-7-12(20-3)13(9-11)21-5-2/h6-7,9H,4-5,8,10H2,1-3H3,(H,15,16,18) |
InChI-Schlüssel |
QOVVPQDFXNGZDI-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OCC |
Kanonische SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)

![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)

![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)